Ac-Asp(OtBu)-OH: A Technical Guide for Synthetic Chemistry Professionals
Ac-Asp(OtBu)-OH: A Technical Guide for Synthetic Chemistry Professionals
Introduction: N-acetyl-L-aspartic acid β-tert-butyl ester, commonly abbreviated as Ac-Asp(OtBu)-OH, is a specialized amino acid derivative used as a fundamental building block in synthetic chemistry.[1][2] Its unique structure, featuring an N-terminal acetyl group and a side-chain tert-butyl ester, makes it a valuable component in the synthesis of complex peptides, peptidomimetics, and other organic molecules.[1][2] This guide provides an in-depth overview of its chemical properties, structure, experimental applications, and safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.
The primary application of Ac-Asp(OtBu)-OH is in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[2] It has been successfully incorporated into the synthesis of peptide-based substrates and inhibitors for enzymes such as caspase-3, caspase-7, and HIV integrase. The N-acetyl group provides a stable cap, preventing further elongation at the N-terminus, while the tert-butyl (OtBu) ester protects the side-chain carboxylic acid from participating in unwanted reactions during peptide coupling. This protecting group is notably acid-labile, allowing for its selective removal under specific conditions that typically do not affect other protecting groups, thus enabling complex synthetic strategies.
Core Chemical Properties and Structure
Ac-Asp(OtBu)-OH is a white, solid powder. The molecule's structure consists of an L-aspartic acid core, which is modified at the alpha-amino group with an acetyl moiety and at the side-chain (beta) carboxyl group with a tert-butyl ester. This dual modification dictates its reactivity and solubility. It is soluble in various organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate.
Structural Information
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IUPAC Name: (2S)-2-(acetylamino)-4-tert-butoxy-4-oxobutanoic acid
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Synonyms: Nα-Acetyl-L-aspartic acid β-tert-butyl ester, N-acetyl-L-aspartic acid, 4-(1,1-dimethylethyl) ester
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Canonical SMILES: CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O
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InChI Key: NKNPTCBHHPHSEA-ZETCQYMHSA-N
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Caption: Conceptual diagram of Ac-Asp(OtBu)-OH's functional groups.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 117833-18-8 | |
| Molecular Formula | C₁₀H₁₇NO₅ | |
| Molecular Weight | 231.2 g/mol | |
| Appearance | Solid Powder | |
| Solubility | DMSO: 1 mg/mL | |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | ||
| Storage Temperature | -20°C to -80°C for long-term storage |
Experimental Protocols
The following sections detail generalized, yet comprehensive, experimental protocols for the use of Ac-Asp(OtBu)-OH in a typical peptide synthesis workflow.
Peptide Coupling via HBTU Activation
This protocol describes the coupling of Ac-Asp(OtBu)-OH onto a resin-bound peptide with a free N-terminal amine.
Materials and Reagents:
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Ac-Asp(OtBu)-OH
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Peptidyl-resin (with a free amine)
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HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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DMF (N,N-Dimethylformamide, peptide synthesis grade)
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DCM (Dichloromethane)
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Kaiser Test Kit
Methodology:
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Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. If the resin carries an N-terminal Fmoc protecting group, deprotect it using 20% piperidine in DMF. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
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Activation Solution: In a separate vessel, dissolve 2.0 equivalents of Ac-Asp(OtBu)-OH and 2.0 equivalents of HBTU in a minimal volume of DMF.
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Initiation: Add 4.0 equivalents of DIPEA to the activation solution. The solution may change color, indicating activation. Allow the mixture to pre-activate for approximately 3 minutes.
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Coupling Reaction: Add the entire activation solution to the swelled and deprotected peptidyl-resin. Agitate the mixture at room temperature for 1-2 hours.
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Monitoring: Monitor the reaction's completion using the Kaiser test. A negative test (beads remain colorless or yellow) indicates that all free amines have been acylated. If the test is positive after 2 hours, the coupling step may be repeated.
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Washing: Once the coupling is complete, filter the reaction solution from the resin. Wash the resin extensively with DMF (3x), DCM (3x), and finally Methanol (3x) to remove excess reagents and byproducts. The resin is now ready for the next synthesis cycle or final deprotection.
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Caption: Workflow for coupling Ac-Asp(OtBu)-OH in SPPS.
Side-Chain (OtBu) Deprotection
This protocol describes the cleavage of the tert-butyl ester from the aspartic acid side chain. This step is typically performed concurrently with the final cleavage of the peptide from the resin.
Materials and Reagents:
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Ac-Asp(OtBu)-Peptidyl-Resin
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TFA (Trifluoroacetic Acid)
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TIS (Triisopropylsilane) or Thioanisole (scavengers)
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DCM (Dichloromethane)
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Cold Diethyl Ether
Methodology:
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Resin Preparation: Wash the dried peptidyl-resin with DCM and dry it under a vacuum.
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Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% Water, and 2.5% TIS. The scavengers (TIS, water) are crucial for quenching the reactive tert-butyl cations generated during deprotection, preventing side reactions.
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Deprotection/Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours. The strong acidic environment of TFA cleaves the tert-butyl ester, releasing isobutylene and the free carboxylic acid.
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Peptide Precipitation: Filter the resin and collect the filtrate, which contains the cleaved peptide. Concentrate the filtrate under a stream of nitrogen.
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Isolation: Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
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Purification: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide pellet under vacuum. The crude peptide can then be purified by RP-HPLC.
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Caption: Workflow for acid-catalyzed OtBu group deprotection.
Analysis and Purification by RP-HPLC and Mass Spectrometry
Methodology for RP-HPLC Purification:
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Sample Preparation: Dissolve the crude, dried peptide in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm filter to remove particulates.
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Chromatography: Use a C18 reversed-phase column for purification.
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Mobile Phase A: 0.1% TFA in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
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Gradient Elution: Start with a shallow gradient to resolve impurities from the target peptide. A typical gradient might be 5-65% Mobile Phase B over 40-60 minutes. Hydrophobic peptides will elute at higher concentrations of ACN.
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Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 210-220 nm).
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Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the fractions that meet the desired purity threshold (e.g., >98%).
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Lyophilization: Freeze-dry the pooled, pure fractions to obtain the final peptide as a white, fluffy powder.
Methodology for Mass Spectrometry Characterization:
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Technique: Use Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), for accurate mass determination.
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Sample Preparation: Dilute a small sample of the purified peptide in a suitable solvent (e.g., 50% ACN/Water with 0.1% formic acid).
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Analysis: Infuse the sample into the mass spectrometer. The instrument will measure the mass-to-charge (m/z) ratio of the ionized peptide.
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Verification: Compare the experimentally observed molecular weight with the calculated theoretical mass of the peptide containing the N-acetylated, deprotected aspartic acid residue to confirm its identity.
Safety and Handling
Ac-Asp(OtBu)-OH requires careful handling in a laboratory setting.
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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Precautionary Measures:
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P261 & P271: Avoid breathing dust and use only in a well-ventilated area.
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P280: Wear protective gloves, protective clothing, and eye/face protection. Safety glasses are mandatory.
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First Aid:
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Skin Contact: Immediately wash with soap and water.
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Eye Contact: Rinse thoroughly with plenty of water for several minutes. If irritation persists, consult a physician.
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Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms persist.
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Fire Safety: Use water spray, dry chemical, foam, or carbon dioxide extinguishers. During combustion, irritant fumes may be emitted.
